Geranyl 2-methyl butyrate
Description
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-methylbutanoate |
InChI |
InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h8,10,14H,6-7,9,11H2,1-5H3 |
InChI Key |
PEQMAZJTEUEQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The conventional method involves sulfuric acid (H₂SO₄)-catalyzed esterification, adapted from methyl butyrate synthesis. Geraniol and 2-methylbutyric acid react in a 1:1.2 molar ratio under reflux, with H₂SO₄ (0.5 parts) as the catalyst. The mixture is heated to 65–75°C for 3–8 hours, producing geranyl 2-methylbutyrate and water.
Optimization Insights :
Industrial-Scale Apparatus
The patented system (Figure 1) integrates:
- Esterification Column : Facilitates continuous mixing and heating.
- Multilevel Rectifying Tower : Separates crude ester via fractional distillation.
- Reboiler and Condenser : Enable solvent recovery.
Performance Metrics :
- Yield : ~85% (extrapolated from analogous methyl butyrate synthesis).
- Purity : 90–95% after rectification.
Enzymatic Synthesis Using Immobilized Lipases
Biocatalytic Advantage
Lipases (e.g., from Pseudomonas aeruginosa MTCC-4713) offer regioselectivity and mild reaction conditions. Immobilization on poly(acrylic acid-co-hydroxy propyl methacrylate) hydrogels enhances stability and reusability.
Reaction Protocol
- Substrates : Geraniol and 2-methylbutyric acid (4:1 molar ratio).
- Solvent : n-Heptane (nonpolar, enhances esterification equilibrium).
- Conditions : 65°C, 120 rpm, 15 hours, 3Å molecular sieves (100 mg/mL).
Results :
Kinetic and Thermodynamic Considerations
- Activation Energy : Lower than acid catalysis due to enzyme-substrate specificity.
- Solvent Effects : n-Heptane minimizes enzyme denaturation and improves substrate solubility.
Emerging and Hybrid Methods
Supercritical Fluid Extraction (SFE)
SCCO₂ (10–18 MPa, 308–333 K) solubilizes geranyl 2-methylbutyrate post-synthesis, enabling solvent-free purification.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Geranyl 2-methyl butyrate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Geraniol and 2-methyl butyric acid with an acid catalyst or lipase enzyme.
Hydrolysis: Acidic or basic conditions to break down the ester into its constituent alcohol and acid.
Oxidation: Strong oxidizing agents can convert the geranyl group into various oxidized products.
Reduction: Reducing agents can modify the geranyl group, although this is less common.
Major Products
The primary products of these reactions include geraniol, 2-methyl butyric acid, and various oxidized or reduced derivatives of this compound .
Scientific Research Applications
Geranyl 2-methylbutyrate is a flavor ester with a fruity and floral scent, reminiscent of fresh and tropical fruits like pineapple, peach, and strawberry . It is formed through the esterification of geraniol, a naturally occurring compound found in various fruits and plants, with butyric acid .
Synthesis and Production
Thermomyces lanuginosus lipase is used to produce geranyl butyrate in aqueous media . The optimal reaction conditions are a 1:5 molar ratio, 15% biocatalyst load, at 50 °C, in 6 hours, yielding a 93% conversion . Eversa Transform 2.0 (ET2) is an extremophilic lipase capable of functioning under extreme temperature and pressure conditions and can be used as a catalyst in chemical reactions .
Case Studies
- Enzymatic Production of Geranyl Butyrate : Eversa Transform 2.0 lipase from Thermomyces lanuginosus was used to produce geranyl butyrate through the esterification of geraniol and butyric acid . The Taguchi method optimized the reaction, and a 93% conversion was achieved with a 1:5 molar ratio, 15% biocatalyst load, at 50 °C, in 6 hours .
- ** computational modeling and MD simulations**: The computational model of ET2 was based on the original structure of the lipase from T. lanuginosus (TlL, PDB identification code: 1EIN) . The geometry of the substrates butyric acid and geraniol was optimized at the B3LYP/6-311G+(d,p)/D3 level of the DFT without any geometric constraints using the Gaussian software package .
Future Perspectives
Mechanism of Action
The mechanism of action of geranyl 2-methyl butyrate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may exert effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. The exact molecular targets and pathways are still under investigation, but its activity is likely related to its chemical structure and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Geranyl 2-methyl butyrate belongs to a family of geranyl esters and branched-chain esters. Below is a detailed comparison with structurally and functionally related compounds:
Geranyl Butyrate (GB)
- Molecular Formula : C₁₄H₂₄O₂
- Molecular Weight : 224.34 g/mol
- CAS No.: 106-29-6
- Key Differences :
- The ester group is linear (butyrate) compared to the branched 2-methylbutyrate in this compound.
- Synthesis Efficiency : Microwave-assisted enzymatic synthesis achieves 93% conversion after 30 minutes .
- Applications : Widely used in citrus and floral fragrances; exhibits lower logP (estimated ~4.5) than this compound, implying reduced hydrophobicity .
Geranyl Isobutyrate
- Molecular Formula : C₁₄H₂₄O₂
- Molecular Weight : 224.34 g/mol
- CAS No.: 2345-26-8
- Key Differences: Contains an isobutyrate (2-methylpropanoate) group, differing in branching position from 2-methylbutyrate. Odor Profile: Sharper, green notes compared to the sweeter profile of this compound .
Neryl 2-Methyl Butyrate
- Molecular Formula : C₁₅H₂₆O₂
- Molecular Weight : 238.37 g/mol
- CAS No.: Not explicitly listed (see ).
- Key Differences :
Geranyl 2-Ethylbutyrate
- Molecular Formula : C₁₆H₂₈O₂
- Molecular Weight : 252.39 g/mol
- CAS No.: 73019-14-4
- Key Differences :
Phenylethyl 2-Methyl Butyrate
- Molecular Formula : C₁₃H₁₈O₂ (corrected; lists an incorrect formula)
- Molecular Weight : 206.28 g/mol
- CAS No.: 24817-51-4
- Key Differences: Aromatic phenylethyl group replaces geranyl, imparting rosy and waxy notes. Applications: Used in tropical and floral flavor blends (FEMA 3632) .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Functional Insights
- Synthesis Efficiency: Microwave-assisted enzymatic synthesis optimizes geranyl ester production. For example, geranyl butyrate achieves 93% conversion in 30 minutes, while geranyl hexanoate reaches 73% in 5 minutes .
- Odor Thresholds : Branched esters like this compound generally have lower odor thresholds than linear analogs (e.g., geranyl butyrate), enhancing their potency in trace concentrations .
- Stability : Geranyl 2-ethylbutyrate’s higher molecular weight and logP improve stability in lipid-based formulations compared to this compound .
Q & A
Q. What analytical methods are recommended for identifying and quantifying geranyl 2-methyl butyrate in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying this compound due to its high sensitivity and specificity. The compound elutes at a retention time (RT) of 32.93 min with a Kovats Retention Index (KI) of 1601, confirmed using reference standards and spectral libraries . For quantification, internal standards (e.g., deuterated analogs) should be used to account for matrix effects. Polar columns (e.g., Rxi-5Sil MS) are recommended for resolving isomers in essential oils or food matrices .
Q. How can this compound be synthesized, and what are key purity validation steps?
this compound is synthesized via esterification of geraniol with 2-methylbutyric acid, typically catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Post-synthesis, purity is validated using:
- Refractive index : 1.453–1.463 (n20D) .
- Specific gravity : 0.894–0.904 (d20/20) .
- GC-MS : Confirm absence of unreacted precursors or byproducts like geranyl acetate or geranyl isovalerate .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as it may cause irritation .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, which can irritate the respiratory tract .
- First aid : For eye exposure, rinse with water for 15+ minutes; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How do processing conditions (e.g., high-temperature treatments) affect the stability of this compound in food matrices?
Studies on NFC apple juice show that ultra-high pressure (UHP) processing preserves this compound better than high-temperature short-time (HTST) treatments. HTST reduces concentrations by 82% after 30 days, likely due to thermal degradation or hydrolysis . Methodological recommendation: Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to monitor degradation products like 2-methylbutyric acid .
Q. What contradictory findings exist regarding the metabolic modulation of short-chain fatty acids (SCFAs) by this compound derivatives?
In clinical trials with MRx-518, this compound derivatives showed conflicting results:
- Acute exposure (15 days) : Significant increases in 2-methyl butyrate and propionate levels (p<0.05) .
- Chronic exposure (30 days) : Non-significant trends in SCFA modulation, suggesting dose- and duration-dependent effects . Methodological note: Use longitudinal metabolomic profiling with paired pre-/post-treatment samples to resolve these contradictions .
Q. How can enantiomeric purity of this compound impact its biological activity, and what chiral analysis methods are suitable?
Enantiomers (e.g., neryl vs. geranyl esters) may differ in flavor or antimicrobial properties. Chiral GC columns (e.g., cyclodextrin-based phases) or nuclear magnetic resonance (NMR) with chiral shift reagents are recommended for analysis. For example, neryl 2-methylbutanoate (a stereoisomer) requires distinct separation conditions .
Q. What are the ecological risks of this compound, and how can its environmental persistence be assessed?
Limited ecotoxicological data exist, but its ester structure suggests moderate biodegradability. Conduct OECD 301F biodegradation tests to evaluate persistence. Monitor soil mobility using high-performance liquid chromatography (HPLC) with UV detection to track leaching potential .
Data Contradictions and Resolution
- Flavor profile variability : this compound is reported as "cherry-like" in synthetic blends but "floral" in geranium oil . This discrepancy may arise from matrix effects or co-eluting compounds. Resolution: Use GC-Olfactometry (GC-O) to isolate sensory-active peaks .
- Metabolomic effects : Short-term vs. long-term SCFA modulation differences highlight the need for standardized dosing protocols in intervention studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
